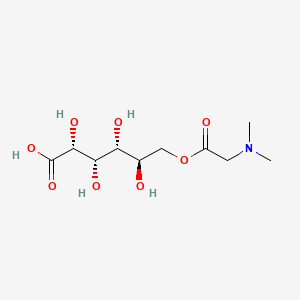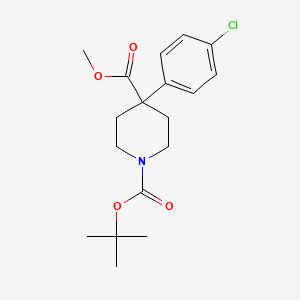
Vitamin B15
Overview
Description
Vitamin B15, commonly referred to as pangamic acid or pangamate, is a nutrient derived from apricot kernels . It was first extracted and isolated by Dr. Ernst Krebs and his son in 1938. The compound consists of D-gluconodimethyl aminoacetic acid and has been assigned the name “this compound.” Although it is not a true vitamin and lacks nutritional value, pangamic acid has garnered interest due to its potential health benefits .
Synthesis Analysis
The synthesis of pangamic acid primarily involves extracting it from apricot seeds . While it is most potently found in apricot kernels and related products, small traces of the nutrient also exist in Brewer’s yeast, whole grain brown rice, pumpkin seeds, sesame seeds, and other plant-based sources .
Molecular Structure Analysis
Pangamic acid’s chemical structure consists of D-gluconodimethyl aminoacetic acid . Its molecular formula is C10H19NO8 , and it is classified as a member of the B vitamins category .
Chemical Reactions Analysis
Research on pangamic acid’s chemical reactions is limited, but its potential as a methyl donor has been investigated. Methyl donors play crucial roles in cellular functions such as protein synthesis, DNA replication, and metabolism. If pangamic acid indeed functions as a methyl donor, it could enhance energy metabolism, muscle health, and liver function .
Scientific Research Applications
1. Overview of Vitamin B15 Research
Research on pangamic acid (this compound) has spanned various scientific fields, but controversies persist regarding its therapeutic effects. Critical challenges include defining its compound structure, determining explicit methods for its identification, and understanding its biochemical and physiological functions in humans. Some studies caution that certain preparations labeled as this compound or their components might be harmful to health (Lampart-Szczapa & Skupin, 1982).
2. Vitamin B12 (Cobalamin) and Neurological Function
While not directly about this compound, research on cobalamin (vitamin B12) offers insights into the broader field of B vitamins and their impact on health, such as their role in neurological functions and potential therapeutic applications (Beck, 1988).
3. Microbial Production of Vitamin B12
Investigations into the microbial biosynthesis of vitamin B12, a compound with a structurally complex and medically significant profile, provide a foundation for understanding this compound production. The confined biosynthesis of B12 in certain prokaryotes and its applications in medicine and food industries have parallels with B15 research (Martens, Barg, Warren, & Jahn, 2002).
4. Advancements in Microbial Production of B Vitamins
Advances in synthetic biology and metabolic engineering have driven progress in microbial fermentation for vitamin B12 production, which can inform research and production methods for this compound. The focus on genetic tools and metabolic pathway knowledge could be applied to this compound (Fang, Kang, & Zhang, 2017).
5. Vitamin B12 Deficiency and Clinical Implications
Research on vitamin B12 deficiency highlights the importance of B vitamins in human health. Understanding deficiency symptoms, diagnostic markers, and management strategies for B12 can provide context for potential health implications related to this compound (Green et al., 2017).
6. Pantothenic Acid (Vitamin B5) in Medical Research
Exploration of pantothenic acid (vitamin B5) offers insights into the biological importance, potential therapeutic applications, and metabolic pathways of B vitamins, contributing to a broader understanding that can encompass this compound (Sampedro, Rodríguez-Granger, Ceballos, & Aliaga, 2015).
Mechanism of Action
properties
IUPAC Name |
(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18)/t5-,7-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHOIGMSJMBLM-BUJSFMDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883201 | |
| Record name | Pangamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20858-86-0 | |
| Record name | Pangamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20858-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pangamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pangamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANGAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPQ53A9F5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)


![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)


